molecular formula C19H23N5O6S B1675664 LY309887 CAS No. 127228-54-0

LY309887

Katalognummer: B1675664
CAS-Nummer: 127228-54-0
Molekulargewicht: 449.5 g/mol
InChI-Schlüssel: GQCXGHHHNACOGE-SKDRFNHKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LY309887 ist eine potente Antifolatverbindung, die als spezifischer Inhibitor der Glycinamid-Ribonukleotid-Formyltransferase wirkt. Dieses Enzym ist entscheidend für die De-novo-Synthese von Purinnukleotiden, die für die DNA- und RNA-Synthese unerlässlich sind. This compound hat in verschiedenen präklinischen Studien eine signifikante Antitumoraktivität gezeigt und wird als ein Inhibitor der zweiten Generation mit größerer Potenz und Wirksamkeit im Vergleich zu seinen Vorgängern angesehen .

Vorbereitungsmethoden

Die Synthese von LY309887 umfasst mehrere Schritte, beginnend mit der Herstellung des Thiophen-Analogons von Lometrexol. Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung von Ausbeute und Reinheit, wobei häufig Hochleistungs-Flüssigchromatographie zur Reinigung eingesetzt wird .

Analyse Chemischer Reaktionen

Mechanism of Action: GARFT Inhibition

LY309887 acts as a competitive inhibitor of GARFT, a critical enzyme in the de novo purine biosynthesis pathway. By binding to GARFT with a dissociation constant (KiK_i) of 2 nM, it blocks the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This inhibition disrupts purine nucleotide synthesis, leading to cellular ATP depletion .

Key Reaction:

GAR+10 formyl THFGARFTFGAR+THF\text{GAR}+10\text{ formyl THF}\xrightarrow{\text{GARFT}}\text{FGAR}+\text{THF}

This compound competitively inhibits this step by mimicking the folate substrate.

Metabolic Processing and Polyglutamation

Unlike earlier antifolates, this compound shows reduced affinity for folypolyglutamate synthetase (FPGS), limiting its polyglutamation. This property minimizes intracellular retention but maintains efficacy due to its high GARFT affinity .

Cytotoxic Effects and Predictive Biomarkers

A linear relationship exists between ATP depletion and growth inhibition across six cell lines (r2=0.93,p<0.0001r^2=0.93,p<0.0001). ATP levels <1 mM predict cytotoxicity, with resistant cell lines (e.g., A549) showing higher IC50IC_{50} values (36–55 nM) .

Table 2: Cell Line Sensitivity to this compound

Cell LineGrowth Inhibition IC50IC_{50} (nM)ATP Depletion (24 h)
CCRF-CEM5.60.8 mM
MCF77.20.9 mM
A549552.3 mM

Data source:

Clinical Implications and Limitations

While this compound demonstrates superior tumor growth inhibition compared to lometrexol, its clinical use is constrained by delayed toxicity observed in trials, likely due to off-target effects on non-malignant cells with high FPGS activity .

Wissenschaftliche Forschungsanwendungen

LY309887 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Glycinamid-Ribonukleotid-Formyltransferase hemmt, was zu einer Verarmung an Purinnukleotiden führt. Diese Hemmung stört die DNA- und RNA-Synthese, was zu Zellwachstumshemmung und Zytotoxizität führt. Die Verbindung zielt auf den folatabhängigen Enzymweg ab, der für die Nukleotid-Synthese unerlässlich ist .

Wirkmechanismus

LY309887 exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase, leading to a depletion of purine nucleotides. This inhibition disrupts DNA and RNA synthesis, resulting in cell growth inhibition and cytotoxicity. The compound targets the folate-dependent enzyme pathway, which is crucial for nucleotide synthesis .

Vergleich Mit ähnlichen Verbindungen

LY309887 wird häufig mit anderen Inhibitoren der Glycinamid-Ribonukleotid-Formyltransferase verglichen, wie z. B. Lometrexol. Obwohl beide Verbindungen dasselbe Enzym hemmen, ist this compound potenter und hat ein besseres Sicherheitsprofil. Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine höhere Potenz und Spezifität aus, was es zu einer wertvollen Verbindung in Forschung und Therapie macht.

Biologische Aktivität

LY309887 is a potent antifolate compound that acts as an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway. This compound has garnered attention due to its broad spectrum of antitumor activity and its potential therapeutic applications in various cancers. This article delves into the biological activity of this compound, examining its mechanisms, pharmacokinetics, and efficacy in preclinical studies and clinical trials.

This compound functions primarily by inhibiting GARFT, which is essential for the synthesis of purines. By blocking this enzyme, this compound leads to a depletion of purine nucleotides, ultimately causing cellular ATP depletion. This depletion is associated with growth inhibition in human tumor cell lines, suggesting a direct correlation between ATP levels and cell viability.

Key Findings:

  • Inhibition of Purine Synthesis : this compound disrupts both de novo and salvage pathways for purine biosynthesis .
  • Cellular ATP Depletion : Studies indicate that ATP depletion can predict growth inhibition in tumor cells treated with this compound .

Efficacy in Tumor Cell Lines

The efficacy of this compound has been evaluated across various human tumor cell lines. In a study involving six different cell lines, two classes were identified based on their sensitivity to this compound:

Cell LineSensitivity ClassIC50 (nM)
CCRF-CEMSensitive5.6
MCF7Sensitive8.1
GC3Sensitive5.6
COR-L23Resistant36
T-47DResistant55
A549Resistant55

The sensitive cell lines (CCRF-CEM, MCF7, GC3) showed significant growth inhibition at lower concentrations compared to the resistant lines (COR-L23, T-47D, A549) which required higher concentrations for similar effects .

Pharmacokinetics

A significant aspect of this compound's biological activity is its pharmacokinetics. A sensitive radioimmunoassay (RIA) was developed to measure serum concentrations of this compound, which demonstrated that the compound declines in a multiexponential manner with a prolonged terminal elimination phase. The pharmacokinetic profile is crucial for understanding dosing regimens in clinical settings.

Key Pharmacokinetic Insights:

  • Sensitivity : The RIA could detect concentrations as low as 0.5 ng/ml in serum .
  • Elimination : Serum concentrations decline rapidly within the first 24 to 36 hours post-administration .

Preclinical Studies

Preclinical studies have shown promising results regarding the use of this compound in various models:

  • Murine Models : In murine collagen-induced arthritis (CIA) models, treatment with this compound resulted in suppressed clinical symptoms and reduced inflammation markers compared to control groups .
  • Xenograft Tumors : this compound has demonstrated activity against a range of murine and human xenograft tumors, indicating its potential effectiveness across different cancer types .

Clinical Trials

A Phase I clinical trial was conducted to evaluate the safety and pharmacokinetics of this compound in humans. The trial confirmed that the compound is well-tolerated at low doses and maintains a favorable safety profile when used alongside oral folic acid supplementation .

Eigenschaften

IUPAC Name

(2S)-2-[[5-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O6S/c20-19-23-15-11(16(27)24-19)7-9(8-21-15)1-2-10-3-5-13(31-10)17(28)22-12(18(29)30)4-6-14(25)26/h3,5,9,12H,1-2,4,6-8H2,(H,22,28)(H,25,26)(H,29,30)(H4,20,21,23,24,27)/t9-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCXGHHHNACOGE-SKDRFNHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127228-54-0
Record name LY-309887 free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127228540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-309887 FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA350X0B4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LY309887
Reactant of Route 2
LY309887
Reactant of Route 3
LY309887
Reactant of Route 4
LY309887
Reactant of Route 5
LY309887
Reactant of Route 6
LY309887

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.